molecular formula C18H19Cl2NO2 B122481 N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide CAS No. 142001-90-9

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

Cat. No.: B122481
CAS No.: 142001-90-9
M. Wt: 352.3 g/mol
InChI Key: NOWASWVSADZBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, a hydroxybutyl chain, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired hydroxybutyl derivative. Finally, the hydroxybutyl derivative is coupled with N-methylbenzoyl chloride in the presence of a base like triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent reaction conditions, is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl or phenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in an appropriate solvent.

Major Products

    Oxidation: Formation of 4-keto or 4-carboxybutyl derivatives.

    Reduction: Formation of mono-chlorophenyl or phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases, although specific applications are still under research.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in the desired therapeutic effect . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxybutyl chain that can undergo various chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWASWVSADZBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142001-90-9
Record name Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide (10.5 g) in tetrahydrofuran (100 mL) was added 6N hydrochloric acid (50 mL), and the resulting solution was allowed to stir overnight. The mixture was neutralized with 10N sodium hydroxide, diluted with water, and extracted with dichloromethane. The organic layer was dried and evaporated. The resulting yellow solid was suspended in ether and filtered to give the alcohol as a white solid (8.4 g); MS: m/z=352(M+1).
Name
N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Reactant of Route 4
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Reactant of Route 5
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Reactant of Route 6
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.